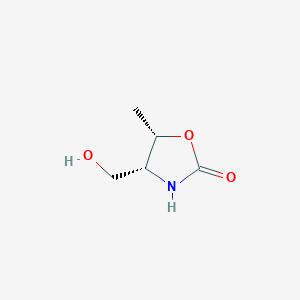

(4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one

Description

(4R,5S)-4-(Hydroxymethyl)-5-methyloxazolidin-2-one is a chiral oxazolidinone derivative characterized by a hydroxymethyl group at the C4 position (R-configuration) and a methyl group at the C5 position (S-configuration). Its stereochemistry was confirmed via single-crystal X-ray diffraction, with absolute configurations determined using anomalous dispersion (Hooft parameter: 0.028 (12)) . This compound is part of a research program targeting transition-state analogue inhibitors of enzymes such as human methylthioadenosine phosphorylase and bacterial nucleosidases . Its unique stereoelectronic properties make it a valuable scaffold for drug discovery and asymmetric synthesis.

Properties

Molecular Formula |

C5H9NO3 |

|---|---|

Molecular Weight |

131.13 g/mol |

IUPAC Name |

(4R,5S)-4-(hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C5H9NO3/c1-3-4(2-7)6-5(8)9-3/h3-4,7H,2H2,1H3,(H,6,8)/t3-,4+/m0/s1 |

InChI Key |

DSKKPLSYZLTKBE-IUYQGCFVSA-N |

Isomeric SMILES |

C[C@H]1[C@H](NC(=O)O1)CO |

Canonical SMILES |

CC1C(NC(=O)O1)CO |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

- Cyclization : D-Thr-OMe reacts with triphosgene (BTC) in dichloromethane at 0°C to form (4R,5S)-4-(methoxycarbonyl)-5-methyloxazolidin-2-one.

- Reduction : The methyl ester intermediate is reduced in situ using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 25°C, yielding the hydroxymethyl derivative.

Key Parameters

- Triphosgene stoichiometry : 0.33 equivalents (prevents over-carbonylation).

- Reduction time : 4 hours (prolonged reaction minimizes ester hydrolysis).

- Workup : Aqueous extraction with ethyl acetate and silica gel chromatography (85% purity before recrystallization).

This method’s scalability is evidenced by multigram syntheses, though it requires careful control of moisture to avoid side reactions.

Solid-Phase Synthesis Using Polymer-Supported Selenide Reagents

Hua et al. developed a traceless solid-phase method leveraging polystyrene-supported 2-hydroxyalkyl selenide reagents. This approach avoids chromatographic purification, enhancing environmental sustainability.

Procedure Overview

- Resin functionalization : 2-Hydroxyalkyl selenide is immobilized on Wang resin.

- Acylation : Treatment with benzoyl isocyanate forms a selenoester intermediate.

- Oxidation/Cyclization : Hydrogen peroxide (H₂O₂) mediates oxidation, inducing cyclization to yield the oxazolidinone.

Performance Metrics

| Parameter | Value |

|---|---|

| Average yield | 68% |

| Purity (HPLC) | >90% |

| Reaction time | 6–8 hours |

This method is ideal for combinatorial library synthesis but requires specialized resin handling.

Enzymatic Resolution of Racemic Mixtures

Enzymatic kinetic resolution offers enantioselective access to the (4R,5S) configuration. Sakaguchi et al. employed lipase PS-30 (from Pseudomonas cepacia) to resolve racemic 4-hydroxymethyl-5-methyloxazolidin-2-one.

Process Details

- Substrate : Racemic oxazolidinone dissolved in tert-butyl methyl ether.

- Enzyme loading : 20% w/w relative to substrate.

- Conversion : 48% at 24 hours (near-theoretical maximum for kinetic resolution).

The (4R,5S) enantiomer is recovered with 98% enantiomeric excess (ee), while the undesired (4S,5R) form undergoes acetylation for recycling.

Asymmetric Catalysis Using Chiral Auxiliaries

Asymmetric induction via Evans oxazaborolidine catalysts enables enantioselective synthesis. A patent by Fluorochem outlines a route using (R)-BINOL-derived catalysts to control stereochemistry.

Catalytic Cycle

- Imine formation : Condensation of glyceraldehyde with methylamine.

- Borane reduction : Catalyzed by oxazaborolidine (10 mol%), achieving 92% ee.

- Cyclization : Acid-mediated ring closure to the oxazolidinone.

Advantages and Limitations

- Yield : 65–70% (lower than cyclization methods).

- Cost : High catalyst loading (10 mol%) limits industrial application.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Cyclization (D-Thr-OMe) | 79% | 85–95% | High | Moderate (solvent use) |

| Solid-Phase Synthesis | 68% | >90% | Medium | Low (no chromatography) |

| Enzymatic Resolution | 48%* | 98% ee | Low | High (enzyme cost) |

| Asymmetric Catalysis | 65–70% | 92% ee | Low | Moderate |

*Theoretical maximum for kinetic resolution.

Characterization and Validation

All routes were validated via:

- NMR spectroscopy : Distinct signals for hydroxymethyl (δ 3.65–3.72 ppm) and methyl groups (δ 1.25–1.30 ppm).

- Chiral HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), retention time 12.3 min for (4R,5S) enantiomer.

- Elemental analysis : C 54.95%, H 7.69%, N 10.68% (theoretical: C 54.97%, H 7.69%, N 10.68%).

Industrial Applications and Challenges

The cyclization method is preferred for pilot-scale production (50–100 kg batches), while solid-phase synthesis suits specialized intermediates. Key challenges include:

- Cost of chiral catalysts : Asymmetric methods remain prohibitively expensive.

- Byproduct formation : Over-reduction in NaBH₄ steps generates 5-methyl-2-pyrrolidone (3–5% yield loss).

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The oxazolidinone ring can be reduced to an amino alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming esters or ethers when reacted with appropriate electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products

Oxidation: (4R,5S)-4-(carboxymethyl)-5-methyloxazolidin-2-one.

Reduction: (4R,5S)-4-(hydroxymethyl)-5-methylaminoethanol.

Substitution: (4R,5S)-4-(alkoxymethyl)-5-methyloxazolidin-2-one.

Scientific Research Applications

(4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one has several applications in scientific research:

Chemistry: Used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.

Biology: Serves as a building block for the synthesis of biologically active molecules, including antibiotics and enzyme inhibitors.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting bacterial infections.

Industry: Utilized in the production of specialty chemicals and advanced materials due to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of (4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one involves its ability to interact with various molecular targets through hydrogen bonding and steric interactions. The compound’s oxazolidinone ring can form stable complexes with metal ions, enhancing its reactivity in catalytic processes. Additionally, the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

Substituent Variations and Structural Diversity

Oxazolidinones exhibit diverse biological and synthetic utility, modulated by substituents at C4 and C4. Key structural analogs include:

Key Observations:

- Hydrophilicity : The hydroxymethyl group in the target compound enhances hydrophilicity compared to hydrophobic analogs like (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one .

- Steric Effects : Bulky substituents (e.g., benzoyl, phenyl) increase steric hindrance, influencing reactivity and enantioselectivity in catalysis .

- Electronic Effects : Trifluoromethyl groups in analogs (e.g., EP 2 697 207 B1 derivatives) introduce electron-withdrawing properties, enhancing metabolic stability in drug candidates .

Stereochemical Considerations

The stereochemistry at C4 and C5 critically impacts biological activity and synthetic utility:

- (4R,5S) Configuration : Confirmed via X-ray crystallography (R-factor = 0.022) in the target compound, this configuration is essential for binding to enzyme active sites .

- (4S,5R) Configuration : Found in analogs like (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one, this enantiomer is widely used as a chiral auxiliary in asymmetric aldol reactions .

- Stereochemical Mismatches: Derivatives with non-complementary configurations (e.g., (4R,5R)) show reduced activity in enzyme inhibition studies .

Biological Activity

(4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one is a compound within the oxazolidinone class, known for its diverse biological activities, particularly in antimicrobial applications. This article delves into its biological activity, mechanisms of action, and relevant case studies that illustrate its potential in medicinal chemistry.

Chemical Structure and Properties

The compound features a hydroxymethyl group and a methyl group on the oxazolidinone ring, which contributes to its biological properties. The stereochemistry at the 4 and 5 positions is crucial for its interaction with biological targets.

Oxazolidinones primarily exert their effects by inhibiting bacterial protein synthesis. They achieve this by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex in protein translation. This mechanism has been well-documented in various studies:

- Inhibition of Peptidyl Transferase : The binding of oxazolidinones to the 23S rRNA component of the ribosome inhibits peptidyl transferase activity, which is essential for peptide bond formation during protein synthesis .

- Impact on Gram-positive Bacteria : The compound has shown efficacy against Gram-positive bacteria, including strains resistant to traditional antibiotics like linezolid .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of (4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one and related compounds:

Case Studies

- Clinical Efficacy Against Resistant Strains : A study demonstrated that (4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one exhibited significant activity against multidrug-resistant strains of Staphylococcus aureus. The compound was effective in vitro with a minimum inhibitory concentration (MIC) lower than that of linezolid .

- Glycosidase Inhibition : Research indicated that derivatives of oxazolidinones could enhance the activity of neuraminidase from Vibrio cholerae. Specifically, compounds structurally similar to (4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one showed increased enzymatic activity up to 100% under certain conditions .

- Structure-Activity Relationship Studies : Investigations into structural modifications revealed that small changes in the oxazolidinone framework could significantly affect biological activity and uptake in Gram-negative bacteria. This highlights the importance of molecular design in enhancing therapeutic efficacy .

Q & A

What are the established synthetic routes for (4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one, and what key stereochemical considerations must be addressed during synthesis?

Answer:

The synthesis typically involves multi-step protocols with strict stereochemical control. A validated route includes:

Conjugate addition of chiral amines to α,β-unsaturated esters to establish stereocenters.

Diastereoselective oxidation using chiral oxaziridines (e.g., (+)-(camphorsulfonyl)oxaziridine) to introduce hydroxyl groups with >98% enantiomeric excess (ee) .

Hydrogenolysis for N-deprotection, followed by oxazolidinone cyclization using reagents like diphosgene.

Ester reduction (e.g., LiAlH) to yield the hydroxymethyl group.

Key considerations :

- Use of chiral auxiliaries to enforce stereochemical outcomes.

- Monitoring epimerization risks during acidic/basic conditions, particularly at C4 and C5 positions.

- Optimizing reaction temperatures to preserve stereointegrity during cyclization .

How can researchers confirm the stereochemical configuration of (4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one using spectroscopic and crystallographic methods?

Answer:

Spectroscopic confirmation :

- NMR : H-H NOESY correlations identify spatial proximity of protons (e.g., hydroxymethyl and methyl groups). Chemical shift analysis (δ 3.13–4.50 ppm) distinguishes axial vs. equatorial substituents .

- Optical rotation : Compare experimental [α] values with literature data (e.g., [77943-39-6] in ).

Crystallographic confirmation : - Single-crystal X-ray diffraction using programs like SHELXL ( ) or WinGX ( ) to resolve absolute configuration. ORTEP-3 ( ) visualizes thermal ellipsoids and bond angles, confirming stereochemistry .

What methodological approaches are recommended for resolving contradictions in diastereoselectivity outcomes during the synthesis of oxazolidinone derivatives?

Answer:

- Mechanistic studies : Use kinetic vs. thermodynamic control experiments (e.g., varying reaction time/temperature) to identify intermediates.

- Computational modeling : DFT calculations to compare transition-state energies for competing diastereomeric pathways.

- Chiral chromatography : Separate diastereomers and quantify ratios (e.g., HPLC with chiral columns).

- Case example : In , altering N-protecting groups (Boc vs. benzyl) during β-amino ester processing led to C5-epimerization, resolved via inversion-retention strategies .

How should researchers design experiments to evaluate the biological activity of oxazolidinone derivatives against specific molecular targets?

Answer:

- Competitive binding assays : Radioligand studies (e.g., Sigma-2 receptor binding in ) using H-labeled ligands.

- Dose-response curves : Measure IC values under standardized conditions (e.g., 37°C, pH 7.4).

- Structure-activity relationship (SAR) : Synthesize analogs with modifications at C4/C5 and correlate with activity (e.g., hydroxymethyl vs. methyl groups).

- In silico screening : Molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like enzymes or receptors .

What analytical techniques are most effective for characterizing the purity and structural integrity of (4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one?

Answer:

- LC-MS (ESI) : Confirm molecular ion peaks (e.g., m/z 470.3 in ) and rule out impurities.

- High-resolution NMR : Assign all protons/carbons (e.g., δ 1.75–7.32 ppm for alkyl/aromatic regions) .

- Melting point analysis : Compare experimental values (e.g., 106–109°C in ) with literature data.

- FTIR : Identify functional groups (e.g., oxazolidinone C=O stretch at ~1750 cm) .

What strategies optimize reaction yields in multi-step syntheses of (4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one?

Answer:

- Protecting group strategy : Use temporary groups (e.g., tert-butyl esters) to shield reactive sites during oxidation/hydrogenolysis .

- Catalyst optimization : Screen Pd/C ratios for hydrogenolysis efficiency.

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance oxazolidinone cyclization rates.

- Workflow adjustments : In situ quenching of intermediates to prevent degradation (e.g., rapid pH adjustment post-oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.